molecular formula C8H11F3O B13517954 2-(Trifluoromethyl)spiro[3.3]heptan-2-ol

2-(Trifluoromethyl)spiro[3.3]heptan-2-ol

Cat. No.: B13517954
M. Wt: 180.17 g/mol
InChI Key: URHKYUZFNVRSQW-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)spiro[3.3]heptan-2-ol is a chemical compound with the molecular formula C8H11F3O and a molecular weight of 180.17 g/mol . This compound features a spirocyclic structure, which is characterized by a unique arrangement where two rings are connected through a single atom. The presence of a trifluoromethyl group adds to its chemical stability and reactivity, making it an interesting subject for various scientific studies.

Preparation Methods

The synthesis of 2-(Trifluoromethyl)spiro[3.3]heptan-2-ol typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route includes the reaction of a spirocyclic ketone with a trifluoromethylating agent in the presence of a reducing agent. The reaction conditions often require low temperatures and inert atmospheres to prevent unwanted side reactions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2-(Trifluoromethyl)spiro[3.3]heptan-2-ol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction outcomes. Major products formed from these reactions depend on the specific reagents and conditions used but generally include a range of functionalized spirocyclic compounds.

Scientific Research Applications

2-(Trifluoromethyl)spiro[3.3]heptan-2-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.

    Medicine: Research into its potential therapeutic effects is ongoing, with studies exploring its use as an anti-inflammatory or anticancer agent.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which 2-(Trifluoromethyl)spiro[3.3]heptan-2-ol exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. These interactions can modulate various biochemical pathways, leading to the observed biological effects. Detailed studies on its mechanism of action are still ongoing, with a focus on identifying the exact molecular targets and pathways involved .

Comparison with Similar Compounds

2-(Trifluoromethyl)spiro[3.3]heptan-2-ol can be compared with other spirocyclic compounds such as:

The uniqueness of this compound lies in its trifluoromethyl group, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C8H11F3O

Molecular Weight

180.17 g/mol

IUPAC Name

2-(trifluoromethyl)spiro[3.3]heptan-2-ol

InChI

InChI=1S/C8H11F3O/c9-8(10,11)7(12)4-6(5-7)2-1-3-6/h12H,1-5H2

InChI Key

URHKYUZFNVRSQW-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)CC(C2)(C(F)(F)F)O

Origin of Product

United States

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